

# Technical Guide: Physicochemical Characteristics of Thieno[3,2-b]pyridin-7-ol

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## Compound of Interest

Compound Name: *Thieno[3,2-b]pyridin-7-ol*

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For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties, synthetic approaches, and biological significance of the heterocyclic compound **Thieno[3,2-b]pyridin-7-ol**. This molecule, featuring a fused thiophene and pyridine ring system, serves as a valuable scaffold in medicinal chemistry and drug discovery.[\[1\]](#)[\[2\]](#)

## Core Physicochemical Properties

**Thieno[3,2-b]pyridin-7-ol** is a solid, water-soluble compound.[\[3\]](#) Its key physicochemical parameters have been determined through a combination of experimental and predicted data, which are summarized in the table below. This data is critical for applications in pharmaceutical formulation, chemical synthesis, and computational modeling.[\[3\]](#)

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NOS	[3]
Molecular Weight	151.19 g/mol	[3]
Melting Point	230-235 °C	[3]
Boiling Point	321.4 ± 22.0 °C	(Predicted)[3]
Density	1.444 ± 0.06 g/cm <sup>3</sup>	(Predicted)[3]
Water Solubility	Soluble	[3]
LogP (Octanol-Water Partition Coefficient)	2.0019	[1]
Topological Polar Surface Area (TPSA)	33.12 Å <sup>2</sup>	[1]
Flash Point	119.9 °C	[3]
Vapor Pressure	0.000622 mmHg at 25°C	[3]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	0	[1]
Purity (Typical)	≥95% - 98%	

## Synthesis and Experimental Protocols

The thieno[3,2-b]pyridine core is a privileged scaffold accessible through various synthetic strategies. While a specific protocol for the parent 7-ol compound is not detailed in the cited literature, general and derivative-specific methods provide a clear pathway for its synthesis and functionalization.

## General Synthetic Strategy: Cyclocondensation

A primary method for constructing the thieno[3,2-b]pyridine system involves the cyclocondensation of a functionalized thiophene precursor to form the fused pyridine ring.[1]

This typically starts with a 3-aminothiophene that has an electrophilic substituent at the 2-position, which can then react with a suitable reagent to induce ring closure.[\[1\]](#)

## Protocol for Derivative Synthesis: Suzuki-Miyaura Cross-Coupling

A well-documented method for functionalizing the thieno[3,2-b]pyridine scaffold is the Suzuki-Miyaura cross-coupling reaction. This protocol is used to create C-C bonds, attaching various aryl or heteroaryl groups to the core structure. The following is a representative experimental protocol for the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[\[4\]](#)

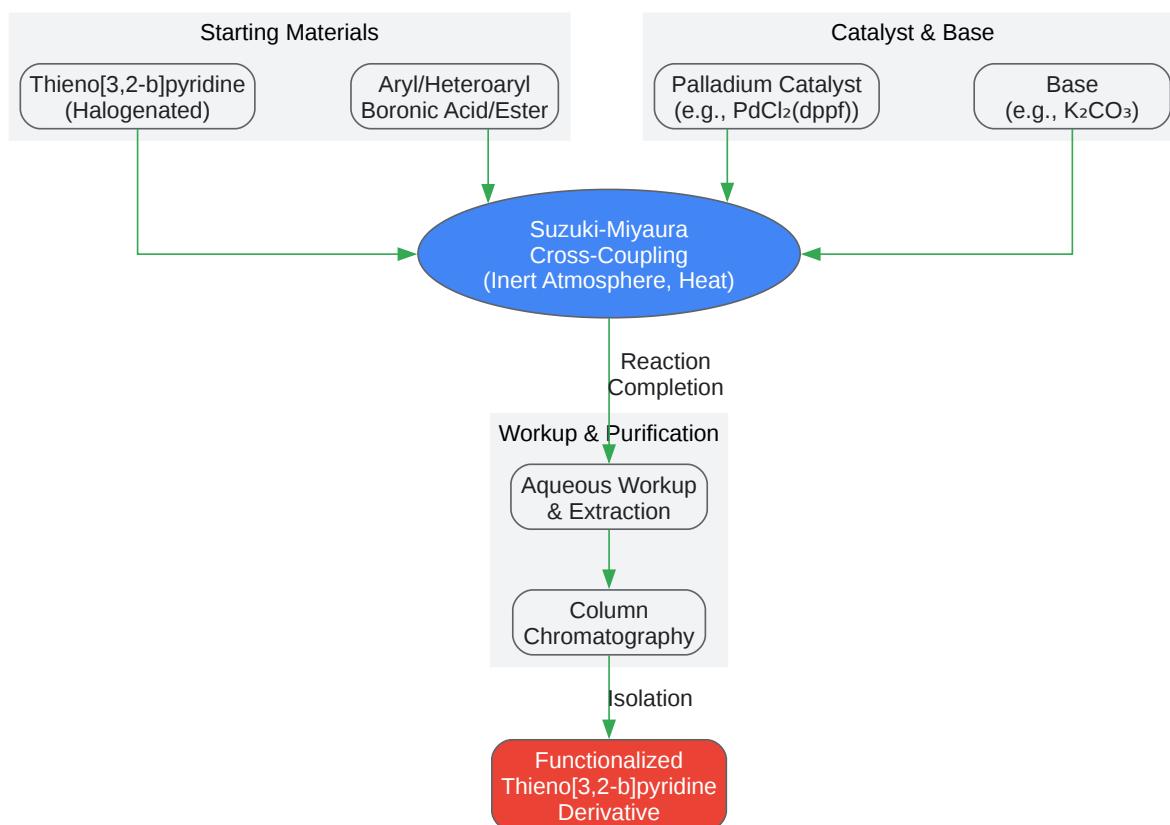
### Materials:

- Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (Starting material, 1 equivalent)
- Aryl/heteroaryl boronic acid or ester (1.1-1.5 equivalents)
- Palladium catalyst, e.g.,  $\text{PdCl}_2(\text{dppf})\cdot\text{CH}_2\text{Cl}_2$  (4 mol%)
- Base, e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$
- Solvent, e.g., Dioxane/Water mixture

### Procedure:

- The starting thienopyridine, the boronic acid derivative, the palladium catalyst, and the base are combined in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
- The solvent is added, and the mixture is degassed.
- The reaction mixture is heated (e.g., to 80-100 °C) for a period of 3 to 5 hours, with progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is cooled to room temperature and diluted with water.
- The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified using column chromatography or dry flash chromatography on silica gel to yield the final functionalized thienopyridine derivative.[4]

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Generalized workflow for Suzuki-Miyaura functionalization.

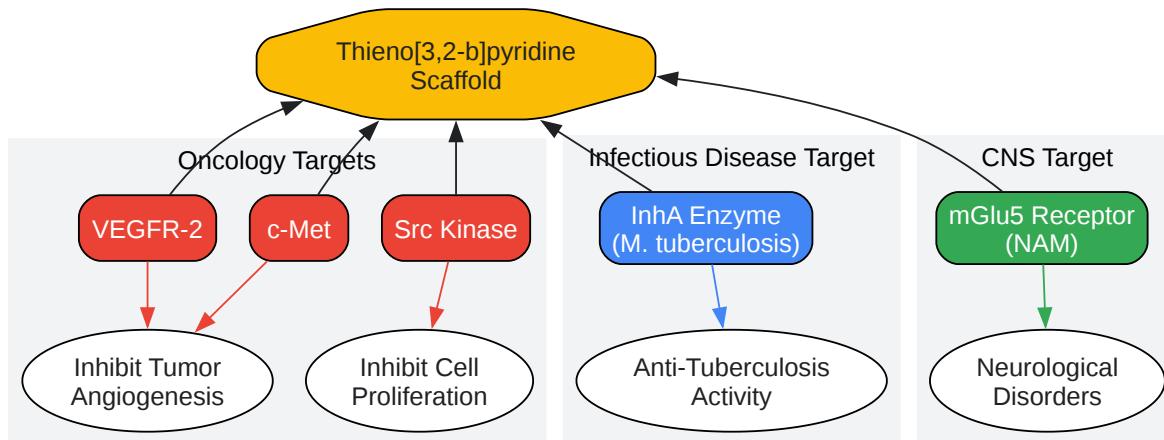
## Biological Activity and Therapeutic Targets

The thieno[3,2-b]pyridine scaffold is a cornerstone for developing highly selective inhibitors targeting various enzymes, particularly protein kinases involved in disease pathways.[\[5\]](#) Its derivatives have demonstrated significant potential as anti-cancer and anti-bacterial agents.

Key biological targets for compounds derived from this scaffold include:

- VEGFR-2 & c-Met: Substituted 7-arylethers of thieno[3,2-b]pyridine act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are critical receptor tyrosine kinases that drive tumor angiogenesis (the formation of new blood vessels by tumors).[\[4\]](#)
- Src Kinase: Certain 2-heteroaryl substituted derivatives inhibit the non-receptor tyrosine kinase Src.[\[4\]](#) Overactivity of Src is implicated in the progression of cancer, osteoporosis, and ischemic diseases.[\[4\]](#)
- Enoyl-ACP reductase (InhA): In the field of infectious diseases, thieno[3,2-b]pyridinone derivatives have been designed as potent inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of *Mycobacterium tuberculosis*, the bacterium responsible for tuberculosis.[\[1\]](#)
- mGlu5 Receptor: The scaffold is also the basis for brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders.[\[1\]](#)

The versatility of this scaffold allows it to be tailored to interact with different biological targets, making it a highly attractive starting point for drug discovery programs.



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Key biological targets of Thieno[3,2-b]pyridine derivatives.

## Safety and Handling

Thieno[3,2-b]pyridin-7-ol is classified as an irritant to the eyes, respiratory system, and skin. [3] Standard laboratory safety protocols should be followed during handling, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

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